(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride

Description

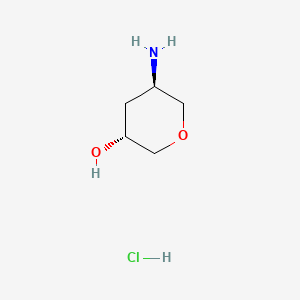

(3R,5R)-5-Aminotetrahydropyran-3-ol hydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxane) ring system. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol (-19). The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media, a critical property for pharmaceutical applications. The stereochemistry at the 3R and 5R positions distinguishes it from other diastereomers and enantiomers, such as (3S,5R) or (3R,5S) configurations ().

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

(3R,5R)-5-aminooxan-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |

InChI Key |

XAVXIXWOZUSCNX-TYSVMGFPSA-N |

Isomeric SMILES |

C1[C@H](COC[C@@H]1O)N.Cl |

Canonical SMILES |

C1C(COCC1O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route (Based on Patent CN108395421B)

A representative preparation method documented in Chinese patent CN108395421B describes the following sequence:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material: 2H-pyran-3,5(4H,6H)-dione (Compound II) | - | Diketone precursor for amination |

| 2 | Amination reaction to introduce amino group, yielding Compound III | Amination reagents (not specified in detail) | Amino-substituted pyran derivative |

| 3 | Protection of amino group with tert-butoxycarbonyl (Boc) group to form Compound IV | Boc-protection reagents (e.g., Boc2O) | Protected amine to prevent side reactions |

| 4 | Selective reduction of double bond in Compound IV to form Compound V | Selective reducing agent (e.g., catalytic hydrogenation or NaBH4 under controlled conditions) | Saturated double bond with preserved Boc protection |

| 5 | Reduction of carbonyl groups in Compound V to alcohols, yielding Compound VI | Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | Formation of tetrahydropyran ring with hydroxyl groups |

| 6 | Removal of Boc protecting group and formation of hydrochloride salt (Compound I) | Acidic deprotection (e.g., HCl in organic solvent) | Final (3R,5R)-5-aminotetrahydropyran-3-ol hydrochloride |

This method emphasizes ease of operation and high yield, suitable for rapid laboratory-scale preparation.

Alternative Reduction-Based Syntheses

Other literature sources describe the reduction of ketone or aldehyde precursors bearing protected amino groups using common hydride reagents:

- Sodium borohydride (NaBH4): Mild reducing agent effective for selective carbonyl reduction under inert atmosphere to avoid oxidation.

- Lithium aluminum hydride (LiAlH4): Stronger reducing agent capable of reducing multiple functional groups including esters and amides.

These reductions are typically followed by purification steps such as recrystallization or chromatographic separation to isolate the target compound with high enantiomeric purity.

Reaction Conditions and Purification

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Inert (nitrogen or argon) | To prevent oxidation during reduction |

| Solvents | Methanol, ethanol, tetrahydrofuran (THF), dichloromethane | Choice depends on reagent compatibility |

| Temperature | 0°C to room temperature | Controlled to avoid side reactions |

| Protecting Groups | Boc for amino group | Facilitates selective reductions |

| Purification | Recrystallization, column chromatography | Ensures high purity and stereochemical integrity |

Research Discoveries and Analytical Data

- Stereochemical Control: The (3R,5R) configuration is critical for biological activity and is achieved by selective reduction steps and chiral starting materials or catalysts.

- Physicochemical Properties: The hydrochloride salt form improves aqueous solubility, crucial for pharmaceutical formulation.

- Characterization: NMR spectroscopy confirms stereochemistry and purity; mass spectrometry verifies molecular weight (153.61 g/mol).

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Reduction (Patent CN108395421B) | 2H-pyran-3,5-dione | Amination, Boc protection, selective reductions, deprotection, salt formation | High yield, operational simplicity | Requires multiple steps and protecting groups |

| Hydride Reduction (NaBH4, LiAlH4) | Ketone or aldehyde precursors | Direct reduction of carbonyls | Simple reagents, widely available | May require inert atmosphere, less stereoselective without chiral auxiliaries |

| Biocatalytic Reduction | Ketone precursors | Enzymatic stereoselective reduction | High stereoselectivity, mild conditions, green chemistry | Enzyme availability and cost, scale-up challenges |

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-aminotetrahydropyran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be further reduced to form a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The compound’s closest analogues include stereoisomers and structurally related heterocycles (Table 1):

Key Observations :

- Stereochemistry : The (3R,5R) configuration confers distinct spatial orientation compared to (3S,5R) or (3R,5S) isomers, impacting receptor binding and metabolic stability ().

- Ring Systems : Tetrahydropyran derivatives exhibit enhanced rigidity compared to pyrrolidine-based analogues (), influencing conformational flexibility in drug-target interactions.

- Substituents : Hydroxymethyl or methyl groups (e.g., ) alter hydrophobicity and hydrogen-bonding capacity, critical for bioavailability.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., (3R,5R)-target compound, ) generally exhibit higher aqueous solubility than free bases, crucial for oral bioavailability.

- Melting Points: Pyran derivatives (e.g., 150–160°C for (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride, ) suggest moderate thermal stability compared to pyrrolidine analogues (e.g., 158–160°C for Compound 3h in ).

Biological Activity

(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride is a chemical compound belonging to the class of aminocyclitols, characterized by a tetrahydropyran ring with an amino group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered interest due to its potential therapeutic applications and biological activities, which are under ongoing investigation.

- Molecular Formula : C_6H_{13}ClN_2O

- Molecular Weight : 153.61 g/mol

- Structure : The compound's structure facilitates interactions with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, helping to neutralize free radicals in biological systems.

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its structural features suggest potential interactions with:

- Enzymes : Such as glycosidases and kinases.

- Receptors : Related to neurotransmission and metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Effects :

- A recent study demonstrated that this compound exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent .

- Antioxidant Activity Assessment :

- Enzyme Inhibition Research :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (3S,5R)-5-Aminotetrahydropyran-3-ol; hydrochloride | 2863657-86-5 | Different stereochemistry at the 3-position |

| (3R,5S)-5-Aminotetrahydropyran-3-ol; hydrochloride | 155904739 | Stereoisomer with different configuration at the 5-position |

| Beta-glucosamine | 3416 | Amino sugar structure differing from tetrahydropyrans |

The unique stereochemistry and functional groups of this compound confer distinct biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.